Bumetrizole

Übersicht

Beschreibung

Bumetrizol ist eine Hydroxyphenylbenzotriazol-Verbindung, die hauptsächlich als UV-Licht-Absorber (UVA) eingesetzt wird. Es ist bekannt für seine Fähigkeit, Kunststoffen und anderen organischen Substraten eine hervorragende Lichtbeständigkeit zu verleihen. Bumetrizol ist auch von der FDA als Stabilisator in Polymeren zugelassen, die zur Herstellung, Verarbeitung, Verpackung und zum Transport von Lebensmitteln verwendet werden .

Vorbereitungsmethoden

Bumetrizol wird durch eine Kupplungsreaktion synthetisiert. Der Prozess beinhaltet das Abwiegen von 0,03 mol 2-tert-Butyl-p-Kresol, 50 ml Wasser und 0,1 g Natriumdodecylbenzolsulfonat in einen Reaktionskessel und Rühren, um eine gleichmäßige weiße Emulsion zu bilden. Der pH-Wert wird auf 7-9 eingestellt, und die Diazoniumsalzlösung wird innerhalb von 2 Stunden unter diesen schwach basischen Bedingungen tropfenweise zugegeben .

Chemische Reaktionsanalyse

Bumetrizol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart bestimmter Reagenzien und Bedingungen.

Wissenschaftliche Forschungsanwendungen

Bumetrizol hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Biologie: Die Fähigkeit von Bumetrizol, UV-Licht zu absorbieren, macht es nützlich, um biologische Proben vor Schäden durch UV-Strahlung zu schützen.

Wirkmechanismus

Bumetrizol fungiert als UV-Blocker, indem es UV-Licht absorbiert und in weniger schädliche Energieformen, wie z. B. Wärme, umwandelt. Dieser Mechanismus trägt dazu bei, Materialien und biologische Proben vor den schädlichen Auswirkungen von UV-Strahlung zu schützen .

Analyse Chemischer Reaktionen

Autoxidation and Radical-Mediated Degradation

Bumetrizole participates in autoxidation processes under UV exposure, primarily acting as a UV absorber while undergoing structural transformations:

-

Initiation : Sulfate radicals () or hydroxyl radicals () abstract hydrogen from the phenolic group, generating a phenoxyl radical intermediate .

-

Propagation : The phenoxyl radical reacts with hydroperoxides () to form quinone derivatives via a two-step oxidation process :

-

Environmental Impact : This reaction pathway generates 6PPD-quinone, a toxic transformation product linked to aquatic toxicity .

Key Data :

| Parameter | Value/Outcome | Study Source |

|---|---|---|

| Radical Initiator | / | |

| Primary Product | Quinone derivatives | |

| Detection Method | FT-IR (1650–1680 cm) |

Hydrolysis and Stability

This compound demonstrates high resistance to hydrolysis under ambient and accelerated conditions:

-

Hydrolytic Resistance : No significant degradation occurs in aqueous environments across pH 4–9, even at elevated temperatures (50°C) .

-

Structural Integrity : The benzotriazole-phenol bond remains intact due to strong electron-withdrawing effects from the chloro and tert-butyl substituents .

Stability Profile :

| Condition | Outcome | Reference |

|---|---|---|

| Aqueous hydrolysis (pH 7) | No degradation after 30 days | |

| Thermal stress (100°C) | Decomposition onset at 137–141°C |

Michael Addition in Metabolic Pathways

Under simulated skin metabolism or autoxidation, this compound exhibits potential for protein binding:

-

Mechanism : The para-methyl group undergoes oxidation to a quinone methide intermediate, enabling covalent adduct formation with nucleophilic amino acids (e.g., cysteine) .

-

Biological Relevance : This reactivity raises concerns about sensitization potential, though human data indicate low allergenic frequency .

Polymer Matrix Interactions

In polymer systems (e.g., polypropylene, polystyrene), this compound’s reactivity is influenced by matrix properties:

-

Leaching vs. Degradation : Loss from polymers during aging is attributed to fragmentation-induced leaching rather than chemical degradation .

-

Efficacy in UV Stabilization : Reduces carbonyl index (CI) formation by 60–80% in polypropylene exposed to UV/heat .

Performance Metrics :

| Polymer Type | CI Reduction (%) | Leaching Rate (μg/L) | Reference |

|---|---|---|---|

| Polypropylene | 75 | 0.79 ± 0.16 | |

| Polystyrene | 68 | 0.45 ± 0.12 |

Analytical Quantitation Methods

Advanced LC-MS/MS techniques validate this compound’s stability and reaction byproducts:

| Parameter | Value | Method (MRM Transition) | Reference |

|---|---|---|---|

| LOD | 1.0 ng/mL | 316 → 260 | |

| Recovery (Plasma) | 82–94% | ESI+ |

Wissenschaftliche Forschungsanwendungen

UV Absorption and Polymer Stabilization

Bumetrizole is widely recognized for its effectiveness in protecting materials from UV radiation, which can lead to degradation. Research indicates that this compound-type UV absorbers, such as UV-326, exhibit varying residual behaviors when incorporated into different polymers like polypropylene (PP), high-density polyethylene (HDPE), low-density polyethylene (LDPE), polylactic acid (PLA), and polystyrene (PS) during degradation processes.

Key Findings:

- This compound effectively mitigates the photodegradation of polymers by absorbing harmful UV radiation.

- The compound's performance varies based on the polymer matrix and environmental conditions, influencing the longevity and stability of the materials used in commercial applications .

Toxicological Studies

Toxicological evaluations of this compound have been conducted to assess its safety profile in humans and animals. These studies often focus on acute toxicity, dermal sensitization, and systemic effects.

Toxicity Data:

- In acute oral toxicity studies, this compound demonstrated a high LD50 value (>2000 mg/kg bw), indicating low acute toxicity levels .

- Human data suggest that while this compound may act as a skin sensitizer, contact allergies are rare. The liver has been identified as a target organ for toxicity among phenolic benzotriazoles .

Health Risk Assessments

Health risk assessments have been conducted to evaluate the potential adverse effects of this compound exposure. These assessments analyze both environmental impact and human health risks associated with its use.

Assessment Highlights:

- This compound is not expected to cause significant adverse effects at doses below 100 mg/kg bw/day .

- Studies indicate minimal systemic distribution to vital organs such as the kidney and liver after administration, with rapid absorption and elimination observed in animal models .

Case Studies and Research Findings

Several case studies provide insights into the practical applications of this compound across different industries:

Wirkmechanismus

Bumetrizole functions as a UV blocker by absorbing ultraviolet light and converting it into less damaging forms of energy, such as heat. This mechanism helps protect materials and biological samples from the harmful effects of ultraviolet radiation .

Vergleich Mit ähnlichen Verbindungen

Bumetrizol ähnelt anderen UV-Licht-Absorbern, wie z. B.:

Octabenzon: Ein weiterer UV-Absorber, der in der Bitumenmodifizierung eingesetzt wird.

6PPD: Teilt eine chemische Strukturähnlichkeit mit Bumetrizol und bildet beim Abbau einen Chinonkörper.

Bumetrizol zeichnet sich durch seine Wirksamkeit in verschiedenen Anwendungen aus, einschließlich seiner FDA-Zulassung für die Verwendung in lebensmittelbezogenen Polymeren .

Biologische Aktivität

Bumetrizole, a member of the phenolic benzotriazole class, is primarily utilized as a UV absorber and light stabilizer in various consumer and commercial products. Its biological activity has been the subject of extensive research, focusing on its toxicological effects, metabolic pathways, and potential health risks. This article consolidates findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

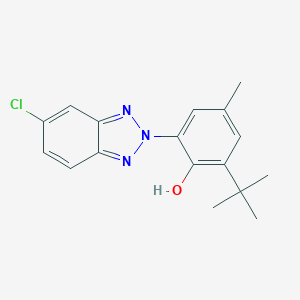

Chemical Structure and Properties

This compound is characterized by its phenolic structure with a benzotriazole moiety, which contributes to its efficacy as a UV filter. The chemical formula is CHNO, and it exhibits properties that allow it to absorb UV radiation effectively.

Acute and Chronic Toxicity

Research indicates that this compound displays low acute toxicity. In studies involving oral administration to rodents, the LD50 values were reported to be greater than 2000 mg/kg, suggesting minimal immediate toxicity . However, chronic exposure studies have revealed significant findings:

- Liver Toxicity : Chronic exposure to this compound has been associated with increased liver weights and histopathological changes in animal models . The liver appears to be the primary target organ for toxicity among phenolic benzotriazoles.

- Hematological Effects : A study indicated a statistically significant decrease in total white blood cell counts at higher doses (500 and 2000 mg/kg) without affecting differential counts of white blood cell types, complicating the assessment of toxicological significance .

Reproductive and Developmental Toxicity

This compound has undergone reproductive and teratogenicity assessments. In one study involving pregnant mice, oral administration during critical developmental windows did not result in teratogenic effects or significant maternal toxicity. The No Observed Adverse Effect Level (NOAEL) was established at 2000 mg/kg/day . However, slight reductions in pregnancy rates were noted, warranting further investigation into its reproductive effects.

Metabolism and Excretion

The metabolic pathway of this compound involves hepatic biotransformation, where it undergoes oxidation. Studies have shown that this compound is absorbed quickly after administration, with approximately 91% of the dose eliminated within 48 hours . The distribution in organs such as the liver and kidneys was minimal, indicating efficient excretion through urine and feces.

Environmental Impact

This compound's persistence in the environment has raised concerns regarding its ecological impact. It has been detected in various environmental matrices, leading to studies assessing its bioaccumulation potential and effects on aquatic organisms. Research suggests that while this compound is effective as a UV stabilizer, its environmental toxicity requires careful management to mitigate risks .

Case Study: Human Exposure

A notable case study highlighted the effects of this compound exposure in humans. While direct cases are rare due to its low acute toxicity profile, concerns about sensitization have been addressed. Available data suggest that contact allergy to this compound is uncommon .

Summary of Biological Activity Findings

| Parameter | Findings |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (low toxicity) |

| Chronic Exposure Effects | Increased liver weights; hematological changes |

| Reproductive Toxicity | NOAEL: 2000 mg/kg; no teratogenic effects observed |

| Metabolism | Rapid absorption; minimal organ distribution |

| Environmental Concerns | Detected in environmental samples; potential bioaccumulation |

Eigenschaften

IUPAC Name |

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWYEMOEOGEQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036438 | |

| Record name | Bumetrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3896-11-5 | |

| Record name | 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3896-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bumetrizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bumetrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bumetrizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUMETRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZF18Q354W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.